molecular formula C11H8BrN3O B8010052 N-(5-Bromopyridin-3-yl)nicotinamide

N-(5-Bromopyridin-3-yl)nicotinamide

Cat. No.: B8010052
M. Wt: 278.10 g/mol
InChI Key: QRYHHPNTOVYUKW-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)nicotinamide is a brominated pyridine derivative with the molecular formula C₁₁H₈BrN₃O and a molecular weight of 278.11 g/mol (CAS: 1795260-09-1) . The compound features a nicotinamide moiety (pyridine-3-carboxamide) attached to a 5-bromopyridin-3-yl group.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-4-10(7-14-6-9)15-11(16)8-2-1-3-13-5-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYHHPNTOVYUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)nicotinamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Coupling Reaction: The brominated pyridine is then coupled with nicotinamide. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination of pyridine.

    Automated coupling processes: Employing automated systems for the coupling reaction to enhance yield and purity while minimizing human intervention.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives.

    Oxidation Products: Oxidized forms of the pyridine ring, potentially leading to pyridine N-oxides.

    Reduction Products: Reduced forms of the pyridine ring, such as dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: N-(5-Bromopyridin-3-yl)nicotinamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biochemical Studies: It is used in studies involving nicotinamide adenine dinucleotide (NAD) analogs and their role in cellular metabolism.

Industry

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(5-Bromopyridin-3-yl)nicotinamide exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors that are involved in cellular signaling pathways.

    Pathways: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Isomers: Nicotinamide vs. Isonicotinamide

The positional isomer N-(5-Bromopyridin-3-yl)isonicotinamide (CAS: 1795391-48-8) differs by the amide linkage at pyridine-4 (isonicotinamide) instead of pyridine-3 (nicotinamide). Both compounds share identical molecular weights but distinct chromatographic retention times and biological interactions due to the substitution pattern .

Alkyl-Substituted Pyridine Derivatives

5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide (Compound 42 ) introduces a methyl group at the 6-position of the pyridine ring. This modification enhances steric bulk and may improve metabolic stability compared to the parent compound. The synthesis yield for this analog was 100%, suggesting high efficiency in coupling reactions .

Amide Functional Group Variations

  • 5-Bromo-N,N-diethylnicotinamide (CAS: 104290-44-0) replaces the pyridinyl group with a diethylamide, increasing hydrophobicity. This change could reduce water solubility but improve membrane permeability .
  • N-(5-Bromopyridin-3-yl)pivalamide (CAS: 873302-39-7) uses a pivalamide group, offering steric protection against enzymatic degradation. Its higher cost ($240/g) reflects synthetic complexity .

Analytical and Spectroscopic Insights

Detection Methods

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods () enable simultaneous quantification of nicotinamide analogs. Optimal extraction with 10% methanol-water and MRM mode ensures high sensitivity (LOD: 0.075–0.600 µg/mL) and recovery (84.6–108.6%) for quality control .

Implications for Research and Development

  • Isonicotinamide derivatives may target different binding pockets due to altered hydrogen-bonding motifs.
  • Stability : Pivalamide and methyl-substituted analogs show promise for in vivo applications due to resistance to hydrolysis.

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